4-Methoxyphenoxyacetonitrile
Overview
Description
4-Methoxyphenoxyacetonitrile is an organic compound with the molecular formula C9H9NO2. It is also known as 4-Methoxybenzyl cyanide. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an acetonitrile group (-CH2CN). It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyphenoxyacetonitrile can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of 4-methoxybenzyl chloride and sodium cyanide in the presence of a phase transfer catalyst. This reaction is carried out in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenoxyacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-Methoxyphenylmethanamine.
Substitution: Various substituted phenoxyacetonitriles depending on the reagents used.
Scientific Research Applications
4-Methoxyphenoxyacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenoxyacetonitrile depends on its specific application. In general, it acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The methoxy and nitrile groups play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
4-Methoxyphenoxyacetonitrile can be compared with other similar compounds such as:
4-Methoxyphenylacetonitrile: Similar structure but lacks the phenoxy group.
4-Methoxybenzonitrile: Lacks the acetonitrile group.
4-Methoxybenzyl chloride: Contains a chloride group instead of the nitrile group.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and versatility in chemical syntheses.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNADCCRKYFVIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342184 | |
Record name | 4-Methoxyphenoxyacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22446-12-4 | |
Record name | 4-Methoxyphenoxyacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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